molecular formula C24H18ClN3 B2512173 1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-31-7

1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2512173
CAS No.: 901004-31-7
M. Wt: 383.88
InChI Key: IKYXIOIDTKHLJX-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the formation of the quinoline structure. Common reagents used in these reactions include chlorinated aromatic compounds and dimethyl-substituted aromatic compounds. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with various biological activities.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: This compound lacks the dimethyl substitution, which may affect its biological activity and chemical properties.

    1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline: The substitution of chlorine with bromine can lead to differences in reactivity and biological effects.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3/c1-15-7-8-17(13-16(15)2)23-21-14-26-22-6-4-3-5-20(22)24(21)28(27-23)19-11-9-18(25)10-12-19/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYXIOIDTKHLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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